What are the physical and chemical properties of tert-butyl N-[(3-oxocyclohexyl)methyl]carbamate
What are the physical and chemical properties of tert-butyl N-[(3-oxocyclohexyl)methyl]carbamate
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a key building block in modern medicinal chemistry and organic synthesis, tert-butyl N-[(3-oxocyclohexyl)methyl]carbamate presents a unique combination of a reactive ketone functionality and a protected amine. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this versatile compound. By offering a deeper understanding of its characteristics, we aim to facilitate its effective application in the synthesis of novel chemical entities with therapeutic potential.
Compound Identity and Structure
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Chemical Name: tert-butyl N-[(3-oxocyclohexyl)methyl]carbamate
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Structure:
Caption: 2D structure of tert-butyl N-[(3-oxocyclohexyl)methyl]carbamate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The following table summarizes the available data for tert-butyl N-[(3-oxocyclohexyl)methyl]carbamate. It is important to note that while some experimental data for related compounds is available, specific experimentally determined values for this compound are not widely published. The data presented here is a combination of information from chemical suppliers and predicted values.
| Property | Value | Source |
| Physical State | Solid | Predicted |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents such as DCM and Methanol. | Predicted |
| pKa | 13.04 ± 0.46 | Predicted |
| XlogP | 1.4 | Predicted[3] |
Synthesis and Purification
The synthesis of tert-butyl N-[(3-oxocyclohexyl)methyl]carbamate typically involves the protection of the amino group of (3-oxocyclohexyl)methanamine with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis, often accomplished using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.
Illustrative Synthetic Pathway
Caption: General synthetic scheme for the Boc-protection of an amine.
General Experimental Protocol
The following is a generalized protocol for the Boc protection of an amine, which can be adapted for the synthesis of the title compound.
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Reaction Setup: In a round-bottom flask, dissolve the starting amine, (3-oxocyclohexyl)methanamine, in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Addition of Base: Add a base, typically a tertiary amine like triethylamine or diisopropylethylamine (DIPEA), to the solution.
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Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent to the reaction mixture at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.
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Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with a weak acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude tert-butyl N-[(3-oxocyclohexyl)methyl]carbamate can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The purity of the final product should be assessed by NMR and mass spectrometry.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl ring protons, the methylene protons adjacent to the nitrogen, and the tert-butyl group. The protons on the cyclohexyl ring will likely appear as a series of complex multiplets in the aliphatic region. The methylene protons (CH₂-N) would be expected to appear as a doublet of doublets or a triplet. The nine protons of the tert-butyl group will give a sharp singlet, typically around 1.4 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Key expected chemical shifts include the carbonyl carbon of the carbamate group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), the carbons of the cyclohexyl ring, the methylene carbon adjacent to the nitrogen, and the methyl carbons of the tert-butyl group (around 28 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands. A strong absorption band corresponding to the C=O stretching of the carbamate group is expected around 1680-1720 cm⁻¹. The N-H stretching vibration of the carbamate will likely appear as a broad band in the region of 3200-3400 cm⁻¹. C-H stretching vibrations from the aliphatic and tert-butyl groups will be observed around 2850-3000 cm⁻¹.
Mass Spectrometry
Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ would be expected at m/z = 227. Subsequent fragmentation may involve the loss of the tert-butyl group or other characteristic fragments. Predicted adducts include [M+H]⁺ at m/z 228.15943 and [M+Na]⁺ at m/z 250.14137.[3]
Reactivity and Stability
The chemical reactivity of tert-butyl N-[(3-oxocyclohexyl)methyl]carbamate is dominated by two primary functional groups: the ketone and the Boc-protected amine.
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Ketone Reactivity: The cyclohexanone ring possesses a reactive carbonyl group that can undergo a variety of chemical transformations. These include, but are not limited to, reduction to the corresponding alcohol, reductive amination to introduce a new amino group, and reactions with Grignard or organolithium reagents to form tertiary alcohols.
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Boc-Protected Amine: The tert-butoxycarbonyl (Boc) protecting group is stable under a wide range of reaction conditions, including those that are basic, nucleophilic, and reductive. However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, to liberate the free amine. This orthogonality makes it a valuable protecting group in multi-step syntheses.
Caption: Key reaction pathways for the functional groups of the title compound.
The compound should be stored in a cool, dry place away from strong acids and oxidizing agents.
Applications in Research and Drug Development
The structural features of tert-butyl N-[(3-oxocyclohexyl)methyl]carbamate make it a valuable intermediate in the synthesis of a wide range of complex molecules, particularly in the field of drug discovery.
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Scaffold for Novel Therapeutics: The cyclohexyl ring provides a rigid scaffold that can be functionalized in various ways to explore chemical space and develop new pharmacophores.
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Introduction of a Key Linker: The protected aminomethyl group serves as a handle for attaching the cyclohexyl core to other molecular fragments, acting as a linker in the design of bifunctional molecules or in fragment-based drug design.
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Synthesis of Bioactive Molecules: The ability to selectively deprotect the amine and react the ketone allows for the sequential introduction of different functionalities, enabling the synthesis of complex target molecules with potential biological activity.
Safety and Handling
For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions include:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
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Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
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Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.
References
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tert-butyl N-[(3-oxocyclohexyl)methyl]carbamate — Chemical Substance Information. (n.d.). Retrieved from [Link]
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Tert-butyl n-[(3-oxocyclohexyl)methyl]carbamate (C12H21NO3). (n.d.). PubChemLite. Retrieved from [Link]
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tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (n.d.). Retrieved from [Link]
